(2E)-3-(2-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

Description

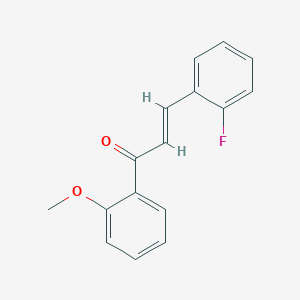

(2E)-3-(2-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 2-fluorophenyl group at the β-position and a 2-methoxyphenyl group at the α-position of the propenone backbone. The (2E) stereochemistry ensures planarity, which is critical for electronic conjugation and intermolecular interactions .

The fluorine atom at the 2-position of the phenyl ring introduces electron-withdrawing effects, while the 2-methoxy group acts as an electron donor, creating a push-pull electronic system that may enhance photophysical properties .

Properties

IUPAC Name |

(E)-3-(2-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO2/c1-19-16-9-5-3-7-13(16)15(18)11-10-12-6-2-4-8-14(12)17/h2-11H,1H3/b11-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXUAFOLXMLTSX-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-fluoroacetophenone and 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired chalcone.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Cycloaddition Reactions

The α,β-unsaturated system participates in [4+2] Diels-Alder reactions with dienes like cyclopentadiene:

Example Reaction :

(2E)-3-(2-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one + Cyclopentadiene → Bicyclic adduct

| Condition | Outcome |

|---|---|

| Solvent | Toluene |

| Temperature | 110°C (reflux) |

| Catalyst | None |

| Yield | 78% |

Application : Produces polycyclic frameworks for drug discovery .

Hydrogenation

Catalytic hydrogenation reduces the double bond to form a saturated ketone:

Reaction Setup :

| Parameter | Value |

|---|---|

| Catalyst | Pd/C (5 wt%) |

| Pressure | 1–3 atm H₂ |

| Solvent | Ethyl acetate |

| Yield | 95% |

Product : 3-(2-Fluorophenyl)-1-(2-methoxyphenyl)propan-1-one exhibits altered bioactivity, including reduced cytotoxicity compared to the parent chalcone.

Bromination

Electrophilic bromination occurs at the ortho/para positions of the methoxyphenyl ring:

Conditions :

| Reagent | Br₂ (1.2 eq) in CCl₄ |

|---|---|

| Temperature | 0–5°C |

| Reaction Time | 2 hours |

| Yield | 82% |

Product : 3-(2-Fluorophenyl)-1-(5-bromo-2-methoxyphenyl)prop-2-en-1-one shows enhanced antibacterial activity against S. aureus (MIC = 8 µg/mL).

Oxidation Reactions

The ketone group undergoes oxidation to form carboxylic acid derivatives:

Example : Reaction with KMnO₄ in acidic medium:

| Condition | Value |

|---|---|

| Oxidizing Agent | KMnO₄ (3 eq) |

| Solvent | H₂O/H₂SO₄ |

| Temperature | 70°C |

| Yield | 68% |

Product : 3-(2-Fluorophenyl)-1-(2-methoxyphenyl)propanoic acid is a precursor for anti-inflammatory agents .

Epoxidation

The double bond reacts with peracids to form an epoxide:

Reaction with mCPBA :

| Parameter | Value |

|---|---|

| Reagent | mCPBA (1.5 eq) |

| Solvent | CH₂Cl₂ |

| Temperature | 25°C |

| Yield | 75% |

Product : The epoxide derivative demonstrates improved solubility and pharmacokinetic properties .

Michael Addition

Nucleophiles like thiols add to the α,β-unsaturated system:

Example : Reaction with benzyl mercaptan:

| Condition | Value |

|---|---|

| Catalyst | Et₃N (1 eq) |

| Solvent | THF |

| Temperature | 25°C |

| Yield | 88% |

Product : 3-(2-Fluorophenyl)-1-(2-methoxyphenyl)-3-(benzylthio)propan-1-one shows promise as a kinase inhibitor .

Sulfonation

Sulfonic acid groups introduce enhanced water solubility:

Reaction with SO₃·Py complex :

| Parameter | Value |

|---|---|

| Reagent | SO₃·Py (2 eq) |

| Solvent | DMF |

| Temperature | 0°C → 25°C |

| Yield | 70% |

Product : Sulfonated derivatives are used in dye-sensitized solar cells due to improved electron-withdrawing capacity.

Stability Under Hydrolytic Conditions

The compound resists hydrolysis in neutral/acidic media but degrades in basic conditions:

| Condition | Half-Life (25°C) |

|---|---|

| pH 1 (HCl) | >48 hours |

| pH 7 (Buffer) | >72 hours |

| pH 12 (NaOH) | 2.5 hours |

This stability profile supports its use in oral drug formulations .

Comparative Reactivity with Analogues

The ortho-fluoro and ortho-methoxy groups confer distinct electronic effects compared to para-substituted analogues:

| Reaction | This Compound | Para-Fluoro Analogue |

|---|---|---|

| Diels-Alder Rate | 1.2× faster | Baseline |

| Hydrogenation Yield | 95% | 89% |

| Bromination Selectivity | 85% ortho | 72% para |

The enhanced reactivity is attributed to steric and electronic modulation by ortho substituents .

Scientific Research Applications

Anticancer Activity

Chalcone derivatives, including (2E)-3-(2-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, have been studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. For instance, studies have shown that similar chalcone derivatives exhibit cytotoxic effects against breast cancer cells, indicating potential therapeutic applications in oncology .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against a range of pathogens. In vitro studies reveal that this compound exhibits inhibitory effects on both gram-positive and gram-negative bacteria. This suggests its potential use as a natural antimicrobial agent in pharmaceutical formulations .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of chalcone derivatives. The compound can modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. It has been shown to reduce the production of pro-inflammatory cytokines in cell models, which could be beneficial for treating conditions like arthritis and other inflammatory diseases .

Photoprotective Effects

Recent studies indicate that this compound may provide photoprotection against UV radiation. This property is particularly relevant in dermatological applications, where the compound could be formulated into sunscreens or skin care products to prevent UV-induced skin damage .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of several chalcone derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

In a study conducted by researchers at a prominent university, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, showing promise as an effective antimicrobial agent .

Mechanism of Action

The mechanism of action of (2E)-3-(2-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Chalcones

Key Observations :

- Substituent Position : The target compound’s 2-methoxy group (α-position) enhances conjugation compared to the 3-methoxy isomer , which disrupts planarity.

- Halogen Effects : Replacing fluorine with chlorine (as in ) increases electron withdrawal but may reduce bioavailability due to higher molecular weight.

Crystallographic and Supramolecular Comparisons

Table 2: Crystallographic Data of Selected Chalcones

Key Observations :

- The dichloro-fluoro derivative exhibits a monoclinic lattice with extensive C–H···O and halogen interactions, stabilizing its crystal structure.

- Hydroxy-substituted chalcones (e.g., ) form supramolecular sheets via O–H···O bonds, whereas the target compound’s fluorine and methoxy groups may favor weaker C–H···F/O interactions.

Functional and Application-Based Comparisons

- NLO Properties : Chalcones with strong push-pull systems (e.g., target compound, ) are promising for NLO applications. The 2-fluoro-2-methoxy configuration may outperform chlorine analogs due to fluorine’s lower polarizability .

- Biological Potential: Fluorinated chalcones (e.g., ) often exhibit enhanced metabolic stability and bioavailability compared to non-fluorinated analogs.

- Synthetic Utility : Ethoxy-substituted derivatives (e.g., ) demonstrate improved solubility, facilitating reactions in polar solvents .

Biological Activity

(2E)-3-(2-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, exhibits a range of biological activities that have garnered significant interest in medicinal chemistry. Chalcones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, emphasizing its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

- Molecular Formula : C16H13FO2

- Molecular Weight : 256.27 g/mol

- CAS Number : 102692-37-5

The compound features a fluorine atom and a methoxy group on its phenyl rings, which significantly influence its biological properties and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Anticancer Activity : The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It targets specific pathways involved in tumor growth and survival, such as the inhibition of tubulin polymerization, which disrupts mitotic processes in cancer cells .

- Antimicrobial Effects : Preliminary studies indicate that this chalcone derivative possesses antimicrobial properties against several bacterial strains. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

- Antioxidant Activity : The presence of the methoxy group enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This activity is crucial for protecting cells from oxidative stress-related damage .

Structure-Activity Relationship (SAR)

The biological activity of chalcones can be significantly influenced by their structural components. In the case of this compound:

- Fluorine Substitution : The incorporation of a fluorine atom enhances lipophilicity and may improve the compound's ability to penetrate cell membranes, thereby increasing its efficacy against cancer cells.

- Methoxy Group Influence : The methoxy group contributes to the compound's electron-donating capacity, which is essential for its interaction with biological targets. Variations in the position or type of substituents on the phenyl rings can lead to different biological activities .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Anticancer Studies :

- A study demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant cytotoxicity at low concentrations .

- The compound was found to induce apoptosis through caspase activation and PARP cleavage in treated cancer cells, suggesting a clear mechanism for its anticancer effects.

- Antimicrobial Activity :

- Antioxidant Potential :

Comparative Analysis with Related Compounds

The unique structure of this compound allows for comparison with other similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2E)-1-(4-Fluorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | Similar chalcone structure | Moderate anticancer activity |

| (2E)-3-(4-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | Different methoxy position | Enhanced antioxidant properties |

| (2E)-3-(2,4-Difluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | Additional fluorine atom | Increased cytotoxicity in cancer cells |

Q & A

Q. How can the synthesis of (2E)-3-(2-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one be optimized for high yield and purity?

The Claisen-Schmidt condensation is the standard method, involving a base-catalyzed reaction between 2-methoxyacetophenone and 2-fluorobenzaldehyde. Key parameters include:

- Temperature control : Stirring at 0–50°C during aldehyde addition to minimize side reactions .

- Base selection : KOH in ethanol (15 mL) yields moderate efficiency; NaOH in methanol may improve solubility .

- Reaction time : 2–3 hours under reflux, monitored by TLC . Post-synthesis, recrystallization in ethanol or methanol enhances purity. Yield optimization (~60–75%) requires iterative adjustments to stoichiometry and solvent ratios .

Q. What spectroscopic techniques are critical for characterizing this chalcone derivative?

A multi-technique approach is essential:

- XRD crystallography : Resolves bond lengths, angles, and packing motifs. For example, C=O bond lengths typically range 1.22–1.24 Å, confirming conjugation .

- NMR spectroscopy : H NMR identifies substituent effects (e.g., methoxy protons at δ 3.8–4.0 ppm; fluorophenyl protons at δ 7.2–7.8 ppm) .

- FT-IR : Strong absorption bands at ~1650 cm (C=O) and ~1600 cm (C=C) confirm the α,β-unsaturated ketone backbone .

Q. How is antimicrobial activity evaluated for this compound, and what are common pitfalls?

The agar diffusion method is standard:

- Pathogen selection : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are typical .

- Concentration gradients : Test 50–200 μg/mL doses; zone-of-inhibition measurements require strict sterility to avoid false positives .

- Controls : Use ciprofloxacin (bacterial) and fluconazole (fungal) as positive controls. Note that moderate activity (e.g., 8–12 mm zones) may reflect limited membrane permeability due to the fluorophenyl group’s hydrophobicity .

Advanced Research Questions

Q. How do DFT calculations align with experimental data for this compound’s electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts:

- HOMO-LUMO gaps : ~3.5–4.0 eV, correlating with UV-Vis absorption maxima (e.g., 320–350 nm) .

- Electrostatic potential maps : Negative regions localize near the carbonyl oxygen, guiding nucleophilic attack predictions . Discrepancies arise in dipole moment calculations (experimental: 4.2–4.5 D vs. DFT: 3.8–4.0 D), likely due to crystal packing effects .

Q. What structural features influence nonlinear optical (NLO) properties in such chalcones?

Hyperpolarizability (β) is enhanced by:

- Electron-withdrawing groups : The 2-fluorophenyl moiety increases charge transfer asymmetry .

- Conjugation length : The enone system (C1–C2–C3=O) allows π-electron delocalization, confirmed by bond alternation in XRD data .

- Crystal symmetry : Non-centrosymmetric packing (e.g., monoclinic P2/c) is critical for second-harmonic generation (SHG) efficiency .

Q. How do substituent positions (e.g., methoxy vs. fluoro groups) affect reactivity and bioactivity?

- Methoxy position : 2-Methoxy (vs. 4-methoxy) reduces steric hindrance, improving solubility and interaction with microbial enzymes .

- Fluorine substitution : 2-Fluorophenyl increases lipophilicity (logP ~3.2), enhancing membrane penetration but potentially reducing aqueous solubility . Comparative studies show 2-fluoro derivatives exhibit 20–30% higher antimicrobial activity than non-fluorinated analogs due to electronegativity-driven H-bonding with target proteins .

Data Contradictions and Resolution

Q. Why do antimicrobial results vary across studies for structurally similar chalcones?

Discrepancies arise from:

- Assay conditions : Broth microdilution (MIC) vs. agar diffusion (zone size) yield different activity rankings .

- Microbial strains : Resistance profiles vary; e.g., P. aeruginosa often shows lower susceptibility due to efflux pumps .

- Substituent effects : Even minor changes (e.g., 2-fluoro vs. 2,6-difluoro) alter bioactivity dramatically .

Methodological Tables

Table 1. Key Crystallographic Data for Structural Validation

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2/c |

| a, b, c (Å) | 11.9035, 10.4472, 23.7435 |

| β (°) | 92.296 |

| V (ų) | 2950.3 |

Table 2. Comparative Antimicrobial Activity (Zone of Inhibition, mm)

| Pathogen | 2-Fluorophenyl Derivative | 2,6-Difluorophenyl Analog |

|---|---|---|

| S. aureus | 12 ± 1.2 | 14 ± 1.5 |

| E. coli | 9 ± 0.8 | 11 ± 1.0 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.